Benzo[b]thiophen-4-amine

Estrogen Receptor Antiestrogen Breast Cancer

Benzo[b]thiophen-4-amine (CAS 17402-83-4) is the optimal 4-amine regioisomer when 2- and 3-aminobenzothiophene vectors are exhausted—its pKa ~3.96 unlocks distinct amine reactivity. In antiestrogen programs, sulfur preserves ER-binding planar geometry while eliminating indole N-oxidation/N-dealkylation liabilities. For optoelectronics, it delivers intermediate excitation energy between benzofuran and benzoselenophene. Scalable 90%-yield catalytic hydrogenation; batch QC (NMR, HPLC, GC). ≥98% purity. Inquire now.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 17402-83-4
Cat. No. B097154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-4-amine
CAS17402-83-4
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1)N
InChIInChI=1S/C8H7NS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
InChIKeyIRMXPESEXLQKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-4-amine (CAS 17402-83-4) Procurement Guide: Differentiated Heterocyclic Building Block for Pharmaceutical Research


Benzo[b]thiophen-4-amine (CAS 17402-83-4, C₈H₇NS, MW 149.21) is a bicyclic heteroaromatic amine featuring a benzene ring fused to a thiophene ring with an amine group at the 4-position . This compound serves as a versatile pharmaceutical intermediate and heterocyclic building block, with an established large-scale synthesis route via catalytic hydrogenation of 4-nitrobenzo[b]thiophene yielding 90% under mild conditions (50 °C, 0.3 MPa H₂, Pd/C catalyst) . Standard commercial purity is ≥98% with batch-specific quality documentation (NMR, HPLC, GC) available .

Why Benzo[b]thiophen-4-amine Cannot Be Substituted by Benzofuran-4-amine or Indole-4-amine in Pharmaceutical Development


Heteroatom substitution within the benzofused bicyclic framework produces functionally non-equivalent compounds that diverge significantly in receptor binding, metabolic stability, and electronic properties. Direct isosteric replacement of benzo[b]thiophene with benzofuran reduces estrogen receptor (ER) binding affinity and corresponding antiestrogenic potency, while indole analogs introduce distinct hydrogen-bonding capacity and metabolic liabilities [1]. Furthermore, the excitation energies of Group 16 benzoheteroles shift systematically to the red in the order benzofuran → benzothiophene → benzoselenophene, reflecting fundamental differences in electronic structure that affect spectroscopic behavior and intermolecular interactions [2]. These class-level differences preclude simple analog substitution in lead optimization campaigns.

Quantitative Differentiation Evidence for Benzo[b]thiophen-4-amine Against Closest Heterocyclic Analogs


Estrogen Receptor Binding: 2-Phenylbenzothiophene Derivatives Match Indole Potency, Outperform Benzofuran Analogs

In a comparative study of isosteric heterocycles for nonsteroidal antiestrogen development, 2-phenylbenzothiophene derivatives demonstrated estrogen receptor binding and antiestrogenic potency comparable to the corresponding 2-phenylindole compounds. In contrast, benzofuran-based derivatives exhibited lower activity, which was attributed to reduced binding affinity for the estrogen receptor [1]. Derivatives with sulfur-containing side chains on the benzothiophene scaffold achieved IC₅₀ values of approximately 1 nM against hormone-sensitive MCF-7 breast cancer cells, representing the highest potency tier in the study [1].

Estrogen Receptor Antiestrogen Breast Cancer

Electronic Structure Differentiation: Systematic Red-Shift in Excitation Energy Relative to Benzofuran

Density functional theory (DFT) calculations coupled with spectroscopic analysis established that excitation energies of Group 16 benzoheteroles exhibit a systematic red-shift in the order benzofuran → benzothiophene → benzoselenophene → benzotellurophene. This red-shift pattern is unique to the Group 16 series; Group 15 benzoheteroles (indole, phosphindole, arsindole, etc.) do not display this systematic spectral trend [1]. The sulfur atom in benzothiophene lowers the HOMO-LUMO gap relative to oxygen in benzofuran, altering both photophysical properties and charge-transfer behavior.

Electronic Spectroscopy DFT Calculations Heteroatom Effect

Thermochemical Differentiation: Distinct Enthalpy of Formation Profile Versus Indole and Benzofuran

A combined experimental and computational thermochemical study quantified the gas-phase enthalpies of formation for benzofuran, benzothiophene, and indole derivatives. The presence of sulfur versus oxygen or nitrogen in the five-membered heterocyclic ring produces measurable differences in thermodynamic stability parameters, with benzothiophene exhibiting distinct enthalpy values compared to its oxygen and nitrogen isosteres [1]. These thermochemical differences arise from variations in aromatic stabilization energy and heteroatom electronegativity.

Thermochemistry Enthalpy of Formation Computational Chemistry

Metabolic Differentiation: Sulfur Atom Eliminates Indole NH-Mediated Phase I Metabolism Liability

The replacement of the indole NH group with a sulfur atom in benzothiophene eliminates a primary site for N-dealkylation and N-oxidation phase I metabolic pathways. Literature on isosteric replacement strategies indicates that the benzothiophene nucleus serves as a metabolically stable bioisostere of indole, preserving aromatic planarity and π-electron density while removing the hydrogen-bond donor capacity and metabolic vulnerability of the NH moiety [1]. This substitution strategy is specifically employed when indole-containing leads exhibit poor metabolic stability or when NH-mediated hydrogen bonding proves detrimental to target selectivity [1].

Metabolic Stability Hepatotoxicity Isosteric Replacement

Regiochemical Differentiation: 4-Amine Position Enables Unique Derivatization Trajectories Not Accessible from 2- or 3-Amine Analogs

The 4-amine substitution pattern on the benzo[b]thiophene scaffold positions the reactive amine at the benzene ring rather than the thiophene ring, creating a distinct vector for derivatization compared to 2-amino- or 3-aminobenzothiophene isomers. While 2- and 3-aminobenzothiophenes are more commonly reported in the literature as synthetic intermediates, the 4-amine isomer provides complementary regiochemical access that expands SAR exploration space . This positional isomerism affects both the electronic environment of the amine (pKa predicted 3.96 ± 0.10) and the trajectory of substituent extension relative to the sulfur heteroatom [1].

Regioselective Synthesis Building Block Drug Discovery

High-Impact Application Scenarios for Benzo[b]thiophen-4-amine (CAS 17402-83-4)


Development of ER-Targeted Therapeutics Requiring Indole-Potency Without NH Metabolic Liability

Based on evidence that 2-phenylbenzothiophene derivatives achieve antiestrogenic IC₅₀ values of approximately 1 nM in MCF-7 cells—comparable to 2-phenylindole compounds—this building block is optimal for nonsteroidal antiestrogen programs where the metabolic vulnerability of the indole NH group must be eliminated [1]. The sulfur atom preserves the π-electron density and planar geometry required for ER binding while removing the N-oxidation and N-dealkylation pathways that compromise indole-based leads [1].

Structure-Activity Relationship (SAR) Expansion via 4-Position Amine Functionalization

When medicinal chemistry campaigns have extensively explored 2-amino- and 3-aminobenzothiophene derivatives and require new vectors for substituent extension, the 4-amine regioisomer provides a complementary synthetic handle. The predicted pKa of 3.96 ± 0.10 distinguishes its nucleophilicity and amine protonation state from thiophene-ring amine isomers, enabling exploration of previously inaccessible chemical space with altered pharmacokinetic and target-binding profiles [1].

Electronic Material Applications Leveraging Distinct Benzothiophene Red-Shifted Absorption

For applications in organic electronics, fluorescent probes, or photoactive materials where the systematic red-shift in excitation energy (benzofuran → benzothiophene → benzoselenophene) is functionally relevant, benzo[b]thiophene-4-amine provides the intermediate electronic transition energy in the Group 16 series [1]. This property enables fine-tuning of HOMO-LUMO gaps for specific spectroscopic requirements without transitioning to heavier, less synthetically accessible selenium or tellurium analogs.

Lead Optimization Requiring Predictable Thermochemical Stability Parameters

In process chemistry and formulation development where compound stability during scale-up and storage is critical, the distinct enthalpy of formation profile of benzothiophene derivatives—quantified experimentally via combustion calorimetry and validated computationally—provides a predictable thermodynamic baseline that differs measurably from oxygen (benzofuran) and nitrogen (indole) isosteres [1]. This thermochemical differentiation informs solvent selection, reaction condition optimization, and storage protocol development (recommended: 2-8 °C under inert atmosphere) [2].

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